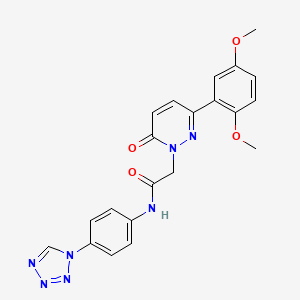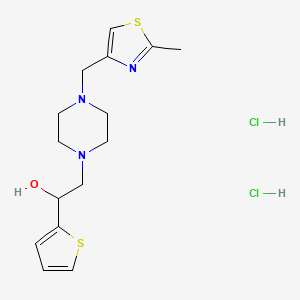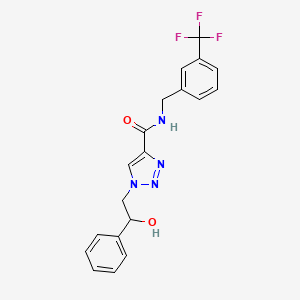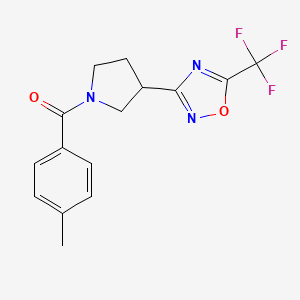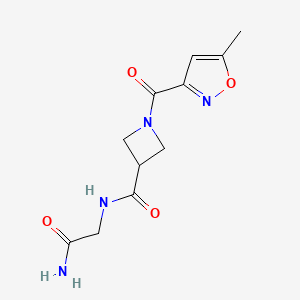![molecular formula C11H9BrO B2765292 6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one CAS No. 1368407-41-3](/img/structure/B2765292.png)
6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one
Vue d'ensemble
Description
6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is a cyclic ketone that contains a spirocyclic framework with a cyclopropane ring and an indene moiety. The compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Rearrangement: The synthesis of 5,5-Dichloro-6-bromospiro[2.3]hexan-4-one is achieved through the reaction of (bromomethylene)cyclopropane with dichloroketene, showcasing the compound's ability to undergo facile rearrangements under certain conditions (Donskaya & Lukovskii, 1991).
- Reactions with Diethylzinc-Bromoform System: Substituted methylenecyclopropane reacts with diethylzinc-bromoform to produce bromospiro[2.2]pentane derivatives, highlighting the compound's reactivity and potential for novel synthetic routes (Cheng et al., 1997).
Catalysis and Organic Transformations
- Organocatalytic Cycloaddition: A novel bispiro[indanedione-oxindole-cyclopropane] moiety was synthesized through squaramide-catalyzed [2+1] cycloaddition, demonstrating the compound's utility in enantioselective synthesis (Hao et al., 2022).
- Copper (I) Catalyzed Reactions: The compound's reactivity under copper (I) catalysis was explored, further showcasing its versatility in organic synthesis (Arrowsmith et al., 1983).
Mechanistic Studies
- Spectroscopic and Calorimetric Studies: Investigations into the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer, providing insights into the compound's behavior under specific conditions (Ikeda et al., 2003).
Synthetic Applications
- Novel Cyclopropylidene-nucleoside Synthesis: Utilizing the compound for the synthesis of a novel cyclopropylidene-nucleoside, demonstrating its potential in creating unique nucleoside analogues (Yan et al., 2014).
Propriétés
IUPAC Name |
6-bromospiro[3H-indene-2,1'-cyclopropane]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQLKKZITWDVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![Ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)


![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone](/img/structure/B2765215.png)
